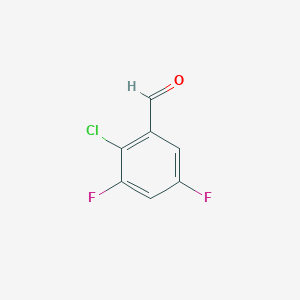

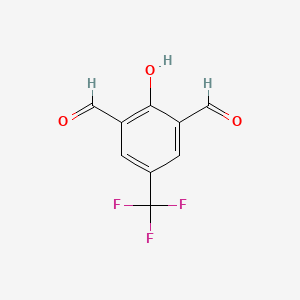

2-Chloro-3,5-difluorobenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, involves oxidation and hydrolysis steps . While this does not directly describe the synthesis of 2-Chloro-3,5-difluorobenzaldehyde, similar methodologies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3,5-difluorobenzaldehyde can be analyzed using X-ray crystallography and computational methods. For example, the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene forms adducts with benzaldehyde, and its structure has been elucidated using X-ray crystallography . Additionally, ab initio and DFT studies have been used to determine the conformers, dimers, and vibrational modes of chloro-hydroxybenzaldehydes . These techniques could be applied to 2-Chloro-3,5-difluorobenzaldehyde to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of aldehydes with Lewis acids and their ability to form adducts is well-documented . Although the specific reactivity of 2-Chloro-3,5-difluorobenzaldehyde is not described, it is likely that it would also participate in similar reactions due to the presence of the aldehyde functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations. For instance, vibrational spectroscopy and ab initio calculations have been used to study the hydrogen bonding and dimerization in chloro-hydroxybenzaldehydes . UV-Vis spectroscopy, along with theoretical methods, has been employed to analyze the optical properties of 2-Chloro-3,4-Dimethoxybenzaldehyde . These methods could be used to investigate the physical and chemical properties of 2-Chloro-3,5-difluorobenzaldehyde, such as its spectroscopic characteristics, thermodynamic functions, and potential non-linear optical properties.

Scientific Research Applications

Chemical Synthesis and Reactions

2-Chloro-3,5-difluorobenzaldehyde has been utilized in chemical synthesis and reactions. It has been involved in the base-catalyzed cyclocondensation with ethyl cyanoacetate and thiourea, leading to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation even at high temperatures, highlighting the chemical's role in producing stable compounds under specific conditions (Al-Omar et al., 2010).

Anticancer Research

The compound has also been involved in the synthesis of anticancer agents. Specifically, it has been used in the synthesis of fluorinated analogues of combretastatin A-4, showcasing its importance in the development of potential anticancer therapies. These fluoro combretastatins retain potent cell growth inhibitory properties, indicating the compound's value in medicinal chemistry research focused on cancer treatment (Lawrence et al., 2003).

Spectroscopy and Molecular Structure

Further, 2-Chloro-3,5-difluorobenzaldehyde has been studied through matrix-isolation infrared spectroscopy, allowing scientists to investigate the photo-induced rotational isomerism of difluorobenzaldehydes. This research provides insight into the molecular behavior of such compounds under specific conditions, contributing to our understanding of their physical and chemical properties (Itoh et al., 2011).

Synthesis Optimization

The optimization of synthetic procedures involving 2-Chloro-3,5-difluorobenzaldehyde has been explored to improve the yield and purity of related compounds. Such studies are crucial for the efficient and scalable production of chemically modified derivatives for various research and industrial applications (Wang Ya-lou, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds, such as fluorobenzaldehydes, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

Fluorobenzaldehydes, which are structurally similar, can undergo oxidation reactions where the fluorine atom can be replaced . This property allows them to be used as synthetic intermediates .

Biochemical Pathways

The formation of schiff base compounds, which can occur with similar compounds, may impact various biochemical pathways, including those involved in microbial metabolism .

Result of Action

Schiff base compounds derived from similar compounds have been found to exhibit antimicrobial properties , suggesting potential cellular effects related to microbial growth and metabolism.

properties

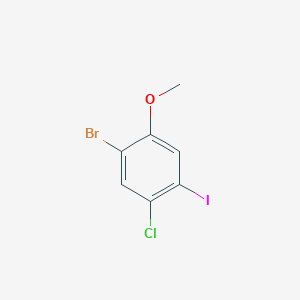

IUPAC Name |

2-chloro-3,5-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGCVHOCDJVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735245 | |

| Record name | 2-Chloro-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261561-82-3 | |

| Record name | 2-Chloro-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)